![molecular formula C10H12N2O3 B1296979 3-[(Ethylamino)carbonyl]aminobenzoic acid CAS No. 23754-39-4](/img/structure/B1296979.png)

3-[(Ethylamino)carbonyl]aminobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(Ethylamino)carbonyl]aminobenzoic acid, also known as ethylcarbonylaminobenzoic acid or Procainamide, is a synthetic compound that belongs to the class of amide local anesthetics. It is commonly used as a treatment for ventricular and supraventricular arrhythmias, atrial fibrillation, or flutter. The compound has a molecular weight of 208.22 g/mol .

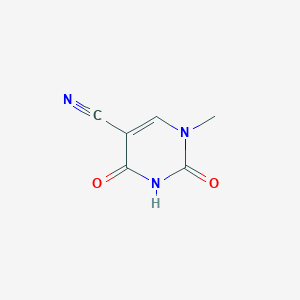

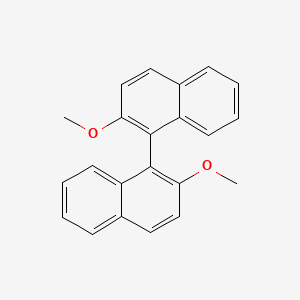

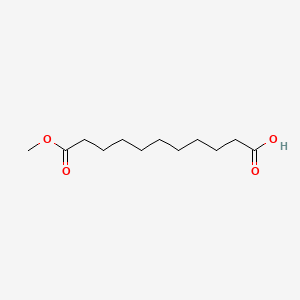

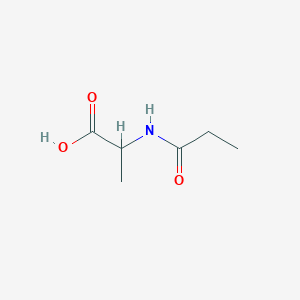

Molecular Structure Analysis

The InChI code for 3-[(Ethylamino)carbonyl]aminobenzoic acid is1S/C10H12N2O3/c1-2-11-10(15)12-8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15) . This indicates the presence of an ethylamino group, a carbonyl group, and an aminobenzoic acid group in the molecule.

Aplicaciones Científicas De Investigación

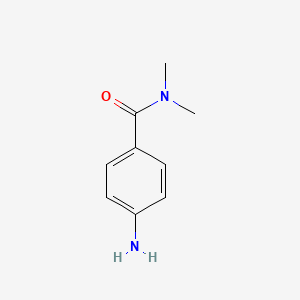

Therapeutic Applications in Biomedicine

Summary of the Application

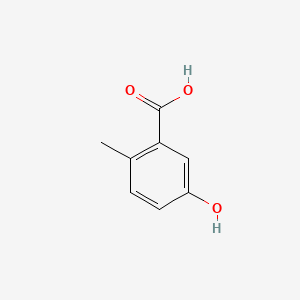

PABA is a key component in pharmaceutical research and development due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups . It is used as a building block in the development of a wide range of novel molecules with potential medical applications .

Methods of Application

The specific methods of application vary depending on the desired therapeutic effect. However, the general approach involves using PABA as a starting material for the synthesis of more complex molecules .

Results or Outcomes

PABA compounds have demonstrated anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . These findings suggest their potential as therapeutic agents in future clinical trials .

Chemical Synthesis

Summary of the Application

“3-[(Ethylamino)carbonyl]aminobenzoic acid” can be used as a building block in chemical synthesis . Its structure allows it to undergo various chemical reactions, making it a versatile compound in the field of organic chemistry .

Methods of Application

The compound can be used in reactions involving substitutions at the amino and carboxyl groups . This allows for the creation of a wide range of novel molecules .

Results or Outcomes

The outcomes of these reactions can vary greatly depending on the specific reactants and conditions used . However, the ability to create a wide range of molecules makes this compound a valuable tool in chemical synthesis .

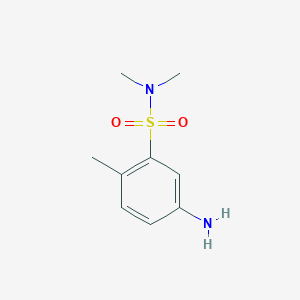

Protection of Amino Groups in Synthesis

Summary of the Application

The compound can be used in the protection of amino groups during synthesis . This is particularly useful in peptide synthesis, where the amino groups need to be protected to build a peptide of specific structure .

Methods of Application

The compound can be converted to an amide by treatment with an acid chloride or acid anhydride . This reduces the basicity and nucleophilicity of the amine nitrogen, protecting it from undesired reactions .

Results or Outcomes

The protection of the amino group allows for selective chemical reactions at other functional groups present in the molecule . This is crucial in the synthesis of complex molecules, such as peptides .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

3-(ethylcarbamoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-11-10(15)12-8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLVYUXXTSKRNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342974 |

Source

|

| Record name | 3-[(ethylamino)carbonyl]aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Ethylamino)carbonyl]aminobenzoic acid | |

CAS RN |

23754-39-4 |

Source

|

| Record name | 3-[(ethylamino)carbonyl]aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.